molecular formula C18H17N3O3 B2516038 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034387-23-8

3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2516038
CAS No.: 2034387-23-8
M. Wt: 323.352
InChI Key: OABVMWHHGAAKOD-UHFFFAOYSA-N
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Description

The compound 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione features a hybrid heterocyclic scaffold combining an azetidine (4-membered saturated nitrogen ring) and imidazolidine-2,4-dione (a 5-membered ring with two ketone groups). The naphthalen-1-yl acetyl group attached to the azetidine ring introduces aromatic bulk, which may influence solubility, binding interactions, and biological activity. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₉H₁₈N₂O₄ (approximate molecular weight ~338.4 g/mol) based on structural analogs .

Properties

IUPAC Name

3-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-16(8-13-6-3-5-12-4-1-2-7-15(12)13)20-10-14(11-20)21-17(23)9-19-18(21)24/h1-7,14H,8-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABVMWHHGAAKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Naphthalen-1-yl Acetyl Intermediate: This step involves the acetylation of naphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Azetidine Ring Formation: The naphthalen-1-yl acetyl intermediate undergoes a cyclization reaction with an appropriate azetidine precursor under basic conditions.

    Imidazolidine-2,4-dione Formation: The final step involves the reaction of the azetidine intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione ring, using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthalene derivatives with carboxylic acid groups.

    Reduction: Alcohol derivatives of the imidazolidine-2,4-dione ring.

    Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the naphthalene and imidazolidine-2,4-dione moieties.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the imidazolidine-2,4-dione ring might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Heterocyclic Core Modifications

The imidazolidine-2,4-dione core can be compared to related heterocycles, such as thiazolidine-2,4-dione and oxazolidine-2,4-dione , which replace one or both nitrogen atoms with sulfur or oxygen, respectively.

Compound Name Heterocycle Type Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine -2,4-dione Imidazolidine-2,4-dione C₁₉H₁₈N₂O₄ ~338.4 Two nitrogen atoms in the 5-membered ring
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)thiazolidine -2,4-dione Thiazolidine-2,4-dione C₁₈H₁₆N₂O₃S 340.4 Sulfur atom replaces one nitrogen (N→S)
3-((1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)methyl)oxazolidine -2,4-dione Oxazolidine-2,4-dione C₁₉H₁₈N₂O₄ 338.4 Oxygen atom replaces one nitrogen (N→O)

Implications :

  • Hydrogen bonding : Imidazolidine’s dual nitrogen atoms may enhance hydrogen-bonding capacity, critical for target interactions in medicinal chemistry .

Substituent Variations on the Acetyl Group

The naphthalen-1-yl acetyl group can be substituted with other aromatic or functional groups, modulating steric and electronic properties:

Compound Name Substituent on Acetyl Group Molecular Formula Molecular Weight (g/mol) Notable Features
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione Naphthalen-1-yl C₁₉H₁₈N₂O₄ ~338.4 Bulky aromatic group; may enhance lipophilicity
3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione 3-Methoxyphenyl C₁₈H₁₅N₅O₃ 303.31 Methoxy group introduces polarity and H-bonding
3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione 2-Chlorophenyl - - Chlorine enhances electronegativity
1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 2,2,2-Trifluoroethyl C₂₂H₂₂F₃N₃O₃ 433.4 Fluorine atoms increase metabolic stability

Implications :

  • Polarity : Methoxy or chlorine substituents balance lipophilicity with polar interactions, which may optimize pharmacokinetics .

Biological Activity

3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, with the CAS Number 2034387-23-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C18H17N3O3C_{18}H_{17}N_{3}O_{3}, with a molecular weight of 323.3 g/mol. Its structure consists of an imidazolidine core substituted with a naphthalenylacetyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃
Molecular Weight323.3 g/mol
CAS Number2034387-23-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that derivatives of azetidine compounds, including those similar to this compound, demonstrate significant antimicrobial properties. For instance, certain azetidinones have been reported to be effective against pathogens such as Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) analysis suggests that the presence of the naphthalene moiety enhances the antimicrobial efficacy .

2. Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For example, compounds featuring naphthalene structures have been identified as cisplatin sensitizers in cancer therapy . The mechanism involves interaction with cellular targets and modulation of signaling pathways that lead to increased apoptosis in cancer cells.

Case Study:
A study involving the synthesis and evaluation of similar naphthalenic compounds indicated that they could enhance the effectiveness of established chemotherapeutic agents by altering their pharmacodynamics . This suggests that this compound may also exhibit synergistic effects when used in combination therapies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cell. The imidazolidine ring may facilitate binding to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation.

Q & A

(Basic) What are the recommended synthetic routes for 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Azetidine Ring Formation : Construct the azetidine (4-membered) ring via cyclization reactions, using reagents like epichlorohydrin or azetidine precursors under controlled temperatures (e.g., 0–5°C in THF) .

Naphthalene Acetylation : Introduce the naphthalene moiety via nucleophilic acyl substitution using 2-(naphthalen-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) .

Imidazolidine-2,4-dione Coupling : Attach the imidazolidine-dione core through amide bond formation or ring-closing metathesis, monitored by TLC and purified via column chromatography .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or HPLC for high-purity yields. Reaction progress should be validated via 1H^1H-NMR and IR spectroscopy .

(Basic) What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., naphthyl aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (imidazolidine-dione C=O at ~170 ppm) .
  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at 1670–1750 cm1^{-1}, N-H stretches at ~3200 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and confirm 3D conformation, particularly for the azetidine ring’s strained geometry .

(Advanced) How can researchers design SAR studies to optimize biological activity?

Methodological Answer:

Core Modifications :

  • Replace the azetidine ring with piperidine or pyrrolidine to assess ring size impact on target binding .
  • Vary the naphthalene substituents (e.g., halogenation at C-2/C-3) to modulate lipophilicity and π-π interactions .

Functional Group Analysis :

  • Substitute the imidazolidine-dione with thiazolidinedione or hydantoin to evaluate electronic effects on enzyme inhibition .

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, guided by structural analogs in literature (e.g., anticonvulsant imidazolidines ).

(Advanced) How should contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

Control Experiments :

  • Validate assay conditions (e.g., pH, temperature) using known inhibitors (e.g., staurosporine for kinases) to rule out methodological artifacts .

Dose-Response Curves : Perform IC50_{50} determinations in triplicate to assess reproducibility. Use nonlinear regression models (e.g., GraphPad Prism) for statistical rigor .

Off-Target Profiling : Screen against related enzymes (e.g., PDEs vs. kinases) to identify selectivity issues. Cross-reference with analogs (e.g., thiazolidinediones in ) to contextualize results .

(Advanced) What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

Structural Modifications :

  • Introduce polar groups (e.g., hydroxyl or amine) on the naphthalene ring or azetidine nitrogen to enhance aqueous solubility .

Formulation Optimization :

  • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to stabilize the compound in physiological buffers .

Prodrug Design :

  • Mask hydrophobic moieties with ester or carbamate linkers that hydrolyze in vivo .

(Basic) What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

Enzyme Inhibition :

  • Fluorescence-based assays (e.g., ATPase/GTPase activity) with purified enzymes (e.g., kinases) and substrates like ATP-γ-S .

Cell Viability :

  • MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with doxorubicin as a positive control .

Membrane Permeability :

  • Caco-2 monolayer assays to predict intestinal absorption, using standard protocols .

(Advanced) How can computational methods guide target identification?

Methodological Answer:

Pharmacophore Modeling :

  • Generate 3D pharmacophores (e.g., Schrödinger Phase) based on imidazolidine-dione’s hydrogen bond acceptors and aromatic features .

Molecular Dynamics (MD) Simulations :

  • Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with proposed targets (e.g., COX-2 or β-secretase) .

Cheminformatics Databases :

  • Cross-reference PubChem BioAssay data (AID 743255) for structurally related compounds with annotated targets .

(Advanced) How to address stability issues during long-term storage?

Methodological Answer:

Degradation Analysis :

  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the acetyl group) .

Formulation Adjustments :

  • Lyophilize the compound with cryoprotectants (e.g., trehalose) for −80°C storage .

Protective Packaging :

  • Use amber vials under argon to prevent photolytic and oxidative degradation .

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